molecular formula C₂₄H₂₅N₅O₃ B560539 Btk inhibitor 2 CAS No. 1558036-85-3

Btk inhibitor 2

カタログ番号 B560539
CAS番号: 1558036-85-3
分子量: 431.49
InChIキー: WTLRSSATGYETCG-QGZVFWFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bruton’s tyrosine kinase (BTK) is a cytoplasmatic kinase belonging to the Tec family and is expressed by hematopoietic and plasma cells that regulate different signals, including the PI3K, MAPK, and NF-κB pathways . BTK inhibitors (BTKi) are established standards-of-care in multiple B-cell malignancies including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom macroglobulinemia . BTK inhibitors can effectively alleviate various diseases such as tumors, leukemia, and asthma .


Synthesis Analysis

The synthesis of BTK inhibitors involves a series of chemical reactions. For instance, phenol was subjected to a Chan-Lam coupling with phenyl boronic acid yielding a diaryl ether, which was reacted with activated Mg° and added into commercially available 4,6-dichloropyrimidine-5-carbaldehyde under an inert atmosphere to afford an alcohol intermediate, which was subsequently oxidized using Dess–Martin periodinane to give a ketone .


Molecular Structure Analysis

The molecular structure of BTK inhibitors is analyzed using 3D-QSAR, molecular docking, and molecular dynamics (MD) simulation . The impact of various functional groups in the molecule on the inhibitory activity is predicted by analyzing the three-dimensional equipotential fields of the compound .


Chemical Reactions Analysis

The chemical reactions involved in the development of BTK inhibitors are complex and involve a series of steps. For instance, phenol was subjected to a Chan-Lam coupling with phenyl boronic acid yielding a diaryl ether, which was reacted with activated Mg° and added into commercially available 4,6-dichloropyrimidine-5-carbaldehyde under an inert atmosphere to afford an alcohol intermediate, which was subsequently oxidized using Dess–Martin periodinane to give a ketone .


Physical And Chemical Properties Analysis

The physical and chemical properties of BTK inhibitors are influenced by various functional groups in the molecule. The impact of these groups on the inhibitory activity is predicted by analyzing the three-dimensional equipotential fields of the compound .

将来の方向性

Second-generation BTKi have improved selectivity and demonstrate reduced rates of cardiovascular complications in three head-to-head ibrutinib studies . Additionally, new reversible BTK inhibitors are currently under development in early-phase studies to improve their activity and to diminish adverse effects .

特性

IUPAC Name

5-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-2-20(30)28-14-6-7-17(15-28)29-23(25)21(24(26)31)22(27-29)16-10-12-19(13-11-16)32-18-8-4-3-5-9-18/h2-5,8-13,17H,1,6-7,14-15,25H2,(H2,26,31)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLRSSATGYETCG-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Btk inhibitor 2

Citations

For This Compound
17
Citations
ZP Xiao, M Liao, XJ Huang, YT Wang… - Frontiers in …, 2023 - frontiersin.org
… As a result, we decided to investigate a prodrug strategy to circumvent the likely development problem of the BTK inhibitor 2. Alcohol ester prodrugs have been successfully used in …
Number of citations: 4 www.frontiersin.org
J Liu, D Guiadeen, A Krikorian, X Gao, J Wang… - Bioorganic & Medicinal …, 2020 - Elsevier
Bruton’s tyrosine kinase (BTK) is a Tec family kinase with a well-defined role in the B cell receptor (BCR) pathway. It has become an attractive kinase target for selective B cell inhibition, …
Number of citations: 13 www.sciencedirect.com
B Eichhorst, CU Niemann, AP Kater… - … England Journal of …, 2023 - Mass Medical Soc
Background Randomized trials of venetoclax plus anti-CD20 antibodies as first-line treatment in fit patients (ie, those with a low burden of coexisting conditions) with advanced chronic …
Number of citations: 33 www.nejm.org
JT Romancik, DG Gerber, T Zhuang… - … Lymphoma Myeloma and …, 2022 - Elsevier
Mantle cell lymphoma (MCL) is a rare subtype of B-cell non-Hodgkin lymphoma ie, incurable with current therapies. While some patients experience prolonged remissions following …
Number of citations: 4 www.sciencedirect.com
F Martorana, I Colombo, G Treglia, S Gillessen… - Cancer Treatment …, 2021 - Elsevier
Background A high number of combinations of PD-1/PD-L1 inhibitors with other anti-cancer therapies are in clinical development. The usefulness of phase II trials in evaluating their …
Number of citations: 7 www.sciencedirect.com
A Woolfson - Science, 2022 - science.org
Making modern medicines | Science news careers commentary Journals Covid-19 Science Science brought to you byGoogle Indexer Log in science science advances science …
Number of citations: 4 www.science.org
X Zhao, W Huang, Y Wang, M Xin, Q Jin, J Cai… - Bioorganic & Medicinal …, 2015 - Elsevier
… studies showed that introducing pyrrolo[2,3-d]pyrimidine to restrain key pharmacophoric groups conformationally within the molecule lead to synthesis of the potent BTK inhibitor 2. Also, …
Number of citations: 21 www.sciencedirect.com
A Thakkar, JD Gonzalez-Lugo, N Goradia, R Gali… - Cancer cell, 2021 - cell.com
As COVID-19 adversely affects patients with cancer, prophylactic strategies are critically needed. Using a validated antibody assay against SARS-CoV-2 spike protein, we determined a …
Number of citations: 314 www.cell.com
VG Kamani, M Sujatha, GB Daddala - 분석과학, 2023 - dbpia.co.kr
This study reports for the first time about a stability indicating RP-HPLC method for qualitative and quantitative determination of acalabrutinib in bulk and dosage form and in presence its …
Number of citations: 0 www.dbpia.co.kr
L Arbitman, R Furie, H Vashistha - Journal of Autoimmunity, 2022 - Elsevier
… Fenebrutinib BTK inhibitor 2 Primary endpoint not met Isenberg et al., 2021 Evobrutinib BTK inhibitor 2 Primary endpoints not met Wallace et al., 2020 …
Number of citations: 9 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。